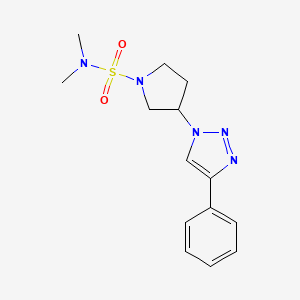

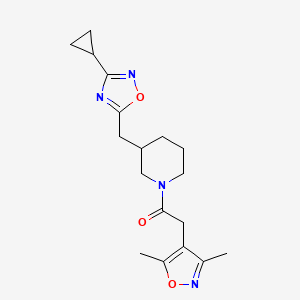

![molecular formula C19H13FN4O3S B2651906 6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-22-6](/img/structure/B2651906.png)

6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of imidazo[2,1-b]thiazole . It has been designed and synthesized as part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives . These compounds have been tested for their anticancer activities .

Synthesis Analysis

The synthesis of these compounds involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions were carried out under microwave (MW) activation, which provided benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of this compound, like other imidazo[2,1-b]thiazole derivatives, is characterized by the presence of nitrogen, oxygen, or sulfur . These heterocyclic compounds have interesting chemical and biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out under microwave (MW) activation . This method demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their IR, NMR, and Mass spectroscopy .Applications De Recherche Scientifique

Antitumor and Anticancer Applications

Synthesis of Antitumor Agents : Some studies have investigated the synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, as potential antitumor agents. This includes the development of novel synthesis routes for compounds like temozolomide, a known antitumor drug (Wang et al., 1997).

Evaluation of Anticancer Activity : Various studies have synthesized and evaluated the biological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent anticancer agents. These studies focus on the cytotoxicity of these compounds on leukemia cells and their potential as chemotherapeutic agents (Karki et al., 2011).

Antimicrobial and Antitubercular Activities

Antibacterial and Antifungal Properties : Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been tested for their antibacterial and antifungal activities. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential in treating infectious diseases (Chandrakantha et al., 2014).

Evaluation Against Tuberculosis : Derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been evaluated for their antitubercular activity, particularly against the Mycobacterium tuberculosis strain. Some compounds have shown promising results, offering potential avenues for tuberculosis treatment (Patel et al., 2017).

Miscellaneous Applications

Synthesis and Structural Analysis : Research has also focused on the synthesis and crystal structure analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Understanding their structural properties is essential for further development and application in various fields (Banu et al., 2010).

Molecular Modelling and Antifungal Activity : Studies involving molecular modelling and the evaluation of antifungal activity of imidazoline derivatives, which are structurally related to imidazo[2,1-b]thiazole, have been conducted. These studies aim to understand the mechanism of action and potential optimization for antifungal applications (Wróbel et al., 2015).

Mécanisme D'action

The mechanism of action of these compounds involves their cytotoxic ability on cancer cells . They have been tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that the antineoplastic mechanisms of these drugs can lead to major drawbacks in terms of lack of selectivity and subsequently undesirable systemic side effects resulting from cytotoxicity, inflammation, and neurotoxicity .

Orientations Futures

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-14-6-8-15(9-7-14)24(26)27)28-19-22-16(10-23(11)19)12-2-4-13(20)5-3-12/h2-10H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDINDOSYESRFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

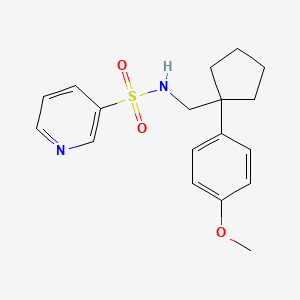

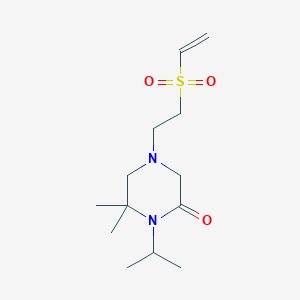

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)

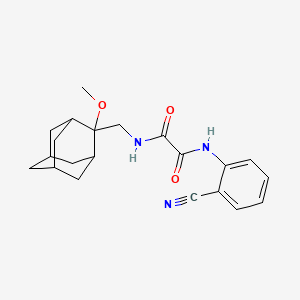

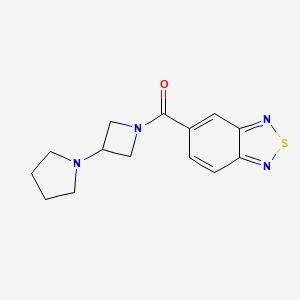

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)

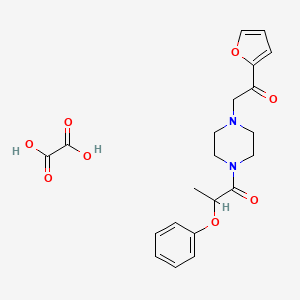

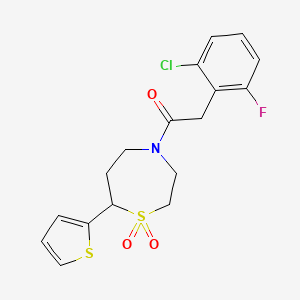

![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)

![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)